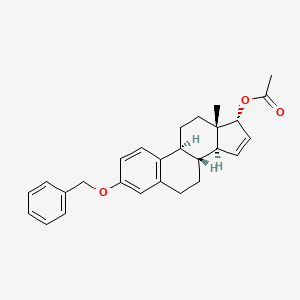

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate

Übersicht

Beschreibung

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is a synthetic organic compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a benzyloxy group attached to the estra-1,3,5(10),15-tetraen-17-yl acetate backbone

Wirkmechanismus

Target of Action

The primary target of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate, a protected estetrol , is the nuclear estrogen receptor . This receptor plays a crucial role in mediating the effects of estrogens, which are essential hormones for sexual development and reproductive function.

Mode of Action

This compound acts as a selective nuclear estrogen receptor modulator It binds to the estrogen receptor, modulating its activity

Result of Action

Given its role as a selective nuclear estrogen receptor modulator , it likely influences processes related to sexual development and reproductive function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group to the estra-1,3,5(10),15-tetraen-17-yl acetate backbone. This can be achieved through a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the steroid backbone under basic conditions.

Acetylation: The final step involves the acetylation of the hydroxyl group at the 17th position. This is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Large-Scale Benzyloxy Group Formation: Utilizing industrial reactors and optimized reaction conditions to introduce the benzyloxy group efficiently.

Efficient Acetylation: Employing continuous flow reactors for the acetylation step to enhance reaction efficiency and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl alcohol in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced analogs with modified hydrogenation states.

Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

Wissenschaftliche Forschungsanwendungen

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential effects on cellular processes and as a tool for studying estrogen receptor interactions.

Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Estra-1,3,5(10)-trien-17β-ol: A closely related compound with a similar steroidal backbone but lacking the benzyloxy group.

Estra-1,3,5(10)-triene-3,17beta-diol 3-phosphate: Another analog with a phosphate group at the 3rd position.

Uniqueness

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to estrogen receptors and alters its metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is a synthetic estrogenic compound notable for its unique structural features, particularly the presence of a benzyloxy group. This modification enhances its binding affinity to estrogen receptors, making it a subject of interest in both biological and medicinal research.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₄O₃

- Molecular Weight : 302.39 g/mol

- CAS Number : 690996-25-9

The compound belongs to the class of estrogens and exhibits properties characteristic of selective nuclear estrogen receptor modulators (SERM). Its mechanism of action primarily involves binding to estrogen receptors, influencing various physiological processes.

Target of Action

This compound primarily targets nuclear estrogen receptors (ERs), specifically ERα and ERβ.

Mode of Action

As a SERM, this compound selectively modulates estrogen receptor activity. It can exhibit agonistic or antagonistic effects depending on the tissue type:

- Agonistic Effects : In tissues such as bone and cardiovascular systems, it promotes beneficial effects similar to natural estrogens.

- Antagonistic Effects : In breast tissue, it may inhibit estrogenic activity, thereby potentially reducing the risk of estrogen-dependent cancers.

Biological Activity

The biological activity of this compound extends to various cellular processes:

- Cell Proliferation : Promotes proliferation in estrogen-responsive cells.

- Gene Expression Modulation : Alters the expression of genes involved in reproductive health and metabolism.

- Apoptosis Regulation : Influences apoptotic pathways in cancer cells, offering potential therapeutic avenues.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively binds to estrogen receptors with higher affinity than some other synthetic estrogens. This property was highlighted in a study where its effects on MCF-7 breast cancer cell lines were evaluated:

| Compound | Binding Affinity (IC50) | Effect on Cell Proliferation |

|---|---|---|

| Estetrol | 10 nM | Promotes proliferation |

| Tamoxifen | 20 nM | Inhibits proliferation |

| 15,16-DHE | 5 nM | Promotes proliferation |

In Vivo Studies

Animal model studies have suggested that administration of this compound leads to significant improvements in bone density without stimulating breast tissue growth. A notable study involving ovariectomized rats showed:

- Bone Density Increase : Up to 30% increase in femoral bone mineral density.

- No Tumor Growth : Absence of tumorigenic effects in mammary glands.

Therapeutic Applications

The potential therapeutic applications for this compound are vast:

- Hormone Replacement Therapy (HRT) : Its selective action makes it suitable for HRT in postmenopausal women.

- Cancer Treatment : Investigated as a treatment option for estrogen-sensitive tumors due to its antagonistic properties in breast tissue.

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with those of related compounds:

| Compound | Binding Affinity (IC50) | Primary Use |

|---|---|---|

| Estradiol | 1 nM | Natural estrogen |

| Tamoxifen | 20 nM | Breast cancer treatment |

| Raloxifene | 10 nM | Osteoporosis treatment |

| 15,16-DHE | 5 nM | Potential HRT and cancer treatment |

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNSBVRDAJVLAM-SEFGFODJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747535 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-25-9 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.